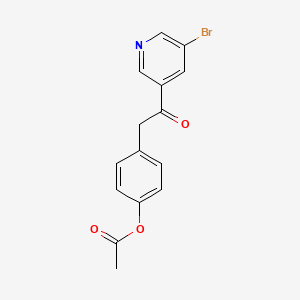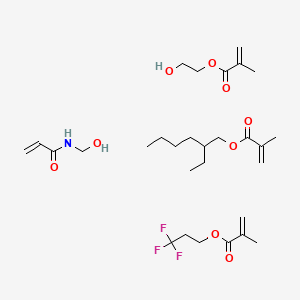
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a dimethylamino group, and a diisopropylcarbamic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride typically involves the esterification of diisopropylcarbamic acid with 2-((dimethylamino)methyl)-3-pyridyl alcohol. This reaction is often catalyzed by a strong acid such as hydrochloric acid and conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group and is used in polymer synthesis.
Methyl 2-(dimethylamino)benzoate: Similar ester structure but with a benzoate group instead of a pyridine ring.
属性
CAS 编号 |
67049-78-9 |
|---|---|
分子式 |
C15H27Cl2N3O2 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
[3-[di(propan-2-yl)carbamoyloxy]pyridin-1-ium-2-yl]methyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C15H25N3O2.2ClH/c1-11(2)18(12(3)4)15(19)20-14-8-7-9-16-13(14)10-17(5)6;;/h7-9,11-12H,10H2,1-6H3;2*1H |
InChI 键 |
JZQDTXOQILEOMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)OC1=C([NH+]=CC=C1)C[NH+](C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
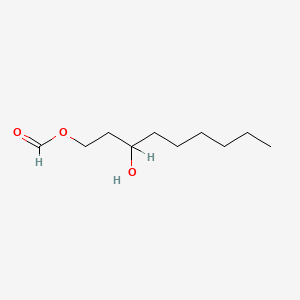
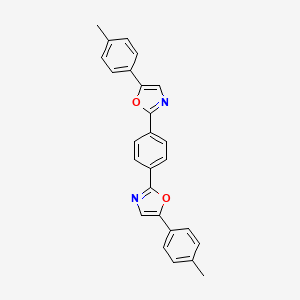
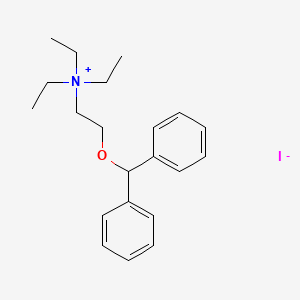
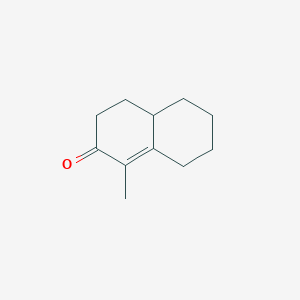
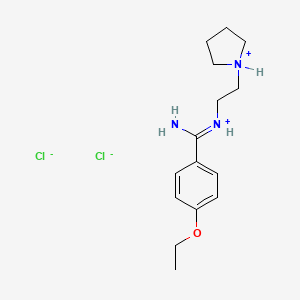

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
